3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with a methyl group, a propyl group, and a 3-methylpiperidinyl moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo alkylation and substitution reactions to introduce the desired functional groups. Common reagents used in these reactions include alkyl halides, bases, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions may vary, but they generally involve controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine core, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in various substituted purine derivatives with different functional groups.
Scientific Research Applications
3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and cellular processes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activities and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, leading to reduced symptoms or viral load. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant effects.
Theophylline: Another purine derivative used as a bronchodilator in respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.
Uniqueness
3-methyl-8-(3-methylpiperidin-1-yl)-7-propyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike caffeine or theophylline, this compound has a 3-methylpiperidinyl moiety, which may enhance its binding affinity to certain targets or alter its pharmacokinetic profile. This uniqueness makes it a valuable compound for exploring new therapeutic avenues and scientific research.
Properties
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-propylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-7-20-11-12(18(3)15(22)17-13(11)21)16-14(20)19-8-5-6-10(2)9-19/h10H,4-9H2,1-3H3,(H,17,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHHDCQKNOLUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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